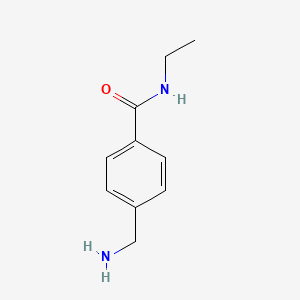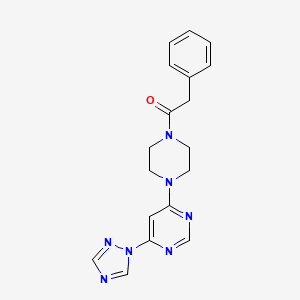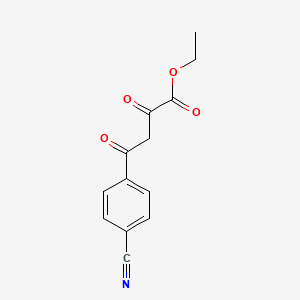![molecular formula C9H10Br2N2 B2641145 2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide CAS No. 1365965-09-8](/img/structure/B2641145.png)
2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
Synthesis Analysis
This compound may be used in the preparation of various other compounds such as 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine, 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one, and 8-methyl-2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one .Molecular Structure Analysis
The molecular formula of 2-(Bromomethyl)pyridine hydrobromide is C6H6BrN·HBr . The molecular weight is 252.93 .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 149-152 degrees Celsius . It is soluble in methanol .Aplicaciones Científicas De Investigación
Synthesis and Halogenation
- Synthesis of Imidazo[1,2-a]pyridines : The ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br has been used to synthesize 3-aminoimidazo[1,2-a]pyridines in good to excellent yields, offering a simplified workup and the potential for reuse of the ionic liquid (Shaabani et al., 2006).
- Halogenation Pathways : The study on halogenation of 2-unsubstituted and 2-methylimidazo[4,5-b]pyridines reveals the influence of acetic acid concentration on the reaction pathways. Different halogenation products are formed based on the acetic acid concentration, indicating the complexity and versatility of reactions involving imidazo[1,2-a]pyridine derivatives (Yutilov et al., 2005).
Fluorescent Properties
- Organic Fluorophores : Imidazo[1,2-a]pyridines and pyrimidines are investigated as organic fluorophores for biomarkers and photochemical sensors. The influence of substituents on luminescent properties is studied, revealing that the hydroxymethyl group can act as an enhancer of fluorescence intensity in some cases (Velázquez-Olvera et al., 2012).
Synthesis of Derivatives
- Synthesis of Imidazo[1,2-a]pyrimidine Derivatives : A method to synthesize imidazo[1,2-a]pyrimidine derivatives involves the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens. This process leads to the formation of bromo- and dibromo-substituted 2-arylimidazo[1,2-a]pyrimidines, showcasing the adaptability in synthesizing a variety of derivatives (Kochergin et al., 2013).
Medicinal Chemistry and Catalysis
- Catalytic Activity in Transfer Hydrogenation : Deprotonation of 2,6-bis(arylimidazolium)pyridine dibromide leads to the formation of stable 2,6-bis(arylimidazol-2-ylidene)pyridine, which is used to prepare ruthenium ‘pincer’ complexes. These complexes exhibit catalytic activity in the transfer hydrogenation of carbonyl compounds, indicating potential applications in medicinal chemistry and catalysis (Danopoulos et al., 2002).
Safety and Hazards
Mecanismo De Acción
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, are also studied to understand how it is taken up by the body, where it is distributed, how it is metabolized, and how it is eliminated. These properties can influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Propiedades
IUPAC Name |
2-(bromomethyl)-7-methylimidazo[1,2-a]pyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2.BrH/c1-7-2-3-12-6-8(5-10)11-9(12)4-7;/h2-4,6H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYGCPRZBPZSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2641066.png)

![2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2641070.png)

![7-Chloro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641072.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2641074.png)


![2-amino-4-(3-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2641080.png)



